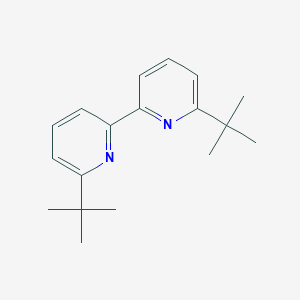

6,6'-Di-tert-Butyl-2,2'-bipyridine

Beschreibung

The Pivotal Role of 2,2'-Bipyridine (B1663995) Scaffolds in Coordination Chemistry

The 2,2'-bipyridine (bpy) scaffold is a fundamental building block in the design of chelating ligands. Its two nitrogen atoms are ideally positioned to coordinate with a single metal center, forming a stable five-membered ring. This bidentate coordination mode imparts significant stability to the resulting metal complexes. The aromatic nature of the pyridine (B92270) rings also contributes to the electronic properties of the ligand, enabling it to participate in metal-to-ligand charge transfer (MLCT) transitions, a key process in the photophysics of many transition metal complexes. rsc.orgresearchgate.net The versatility of the 2,2'-bipyridine framework allows it to form stable complexes with a wide range of transition metals, including ruthenium, platinum, copper, and nickel. nih.govnih.govnih.govepa.gov

Strategic Modulation of Ligand Properties via Peripheral Substitution

The properties of 2,2'-bipyridine ligands can be systematically modified by introducing substituents at various positions on the pyridine rings. These peripheral modifications can exert both electronic and steric effects, providing a powerful tool for tuning the behavior of the corresponding metal complexes.

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the energy levels of the ligand's molecular orbitals. For instance, introducing electron-withdrawing groups can lower the energy of the π* orbitals, leading to a red-shift in the MLCT absorption and emission spectra of the metal complex. rsc.orgresearchgate.net Conversely, electron-donating groups can increase the electron density on the metal center, influencing its redox properties. rsc.org

Steric Effects: The introduction of bulky substituents near the coordinating nitrogen atoms can create significant steric hindrance. This can influence the coordination geometry around the metal center, affect the stability of the complex, and control the access of substrates to the metal in catalytic applications. nih.govresearchgate.net For example, bulky groups can promote or hinder certain reaction pathways, leading to enhanced selectivity in catalysis. nih.govacs.org

Distinctive Features and Research Focus on 6,6'-Di-tert-Butyl-2,2'-bipyridine (6,6'-dtbbpy) as a Ligand System

Among the vast array of substituted bipyridines, 6,6'-di-tert-butyl-2,2'-bipyridine (6,6'-dtbbpy) has garnered significant attention due to its unique combination of steric and electronic properties. nih.gov The presence of bulky tert-butyl groups at the 6 and 6' positions, immediately adjacent to the nitrogen donor atoms, imposes significant steric constraints around the metal center. nih.govguidechem.com

This steric bulk plays a crucial role in several aspects of its coordination chemistry:

Stabilization of Reactive Species: The steric hindrance provided by the tert-butyl groups can stabilize otherwise unstable coordination geometries and oxidation states of the metal center. For instance, it has been shown to stabilize Ni(I) species in catalytic cycles. nih.gov

Control of Reaction Pathways: In catalysis, the bulky nature of 6,6'-dtbbpy can direct the approach of substrates to the metal center, leading to high selectivity in cross-coupling reactions. nih.govacs.org However, this same bulkiness can also hinder or prevent the coordination of the ligand to certain metal precursors. nih.govacs.org

Modification of Photophysical Properties: The steric interactions can influence the excited-state dynamics of metal complexes, affecting their luminescence and photochemical reactivity. The distortion of the bipyridine plane upon coordination can alter the energy of the involved molecular orbitals. nih.govhud.ac.uk

The electronic properties of 6,6'-dtbbpy are also noteworthy. While the tert-butyl groups are generally considered to be weakly electron-donating, their primary influence is often overshadowed by the dominant steric effects.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-tert-butyl-6-(6-tert-butylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2/c1-17(2,3)15-11-7-9-13(19-15)14-10-8-12-16(20-14)18(4,5)6/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUZGUUGIRGZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=N1)C2=NC(=CC=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6,6 Di Tert Butyl 2,2 Bipyridine and Its Derivatives

Historical Context and Evolution of Bipyridine Synthesis

The journey to produce complex bipyridines like the 6,6'-di-tert-butyl variant is built upon a foundation stretching back to the late 19th century. The parent compound, 2,2'-bipyridine (B1663995), was first synthesized by Fritz Blau in 1888 through the simple, albeit low-yielding, dry distillation of copper(II) pyridine-2-carboxylate. nih.govresearchgate.netresearchgate.net This early work, along with discoveries like the reaction of pyridine (B92270) with sodium to produce what was then termed "dipyridine," marked the beginning of bipyridine chemistry. nih.gov

A significant leap forward came with the application of the Ullmann reaction. In 1928, Wibaut demonstrated that 2,2'-bipyridine could be formed in a 60% yield by coupling 2-bromopyridine (B144113) with copper metal. nih.govresearchgate.net This method, and its subsequent variations, became a cornerstone of bipyridine synthesis for many years, though it often required high temperatures and could present challenges in product purification. nih.gov Other early strategies included the dehydrogenation of pyridine at high temperatures using nickel-based catalysts. nih.govorgsyn.org

These pioneering, often harsh, and sometimes inefficient methods were crucial in establishing the fundamental reactivity of pyridine precursors. They laid the groundwork for the development of modern, milder, and more versatile catalytic systems that now allow for the efficient synthesis of highly functionalized and sterically demanding bipyridines. mdpi.compreprints.org The challenges encountered in these early syntheses, particularly the strong coordination of the bipyridine product to the metal catalyst which can inhibit turnover, spurred the development of the more robust catalytic protocols discussed below. mdpi.compreprints.orgresearchgate.net

Contemporary Synthetic Routes to 6,6'-Di-tert-Butyl-2,2'-bipyridine

The synthesis of symmetrically substituted bipyridines, such as 6,6'-Di-tert-Butyl-2,2'-bipyridine, is most effectively achieved through the homocoupling of appropriately substituted pyridine precursors.

Homocoupling Strategies for Pyridine Precursors

Modern homocoupling reactions offer efficient and high-yielding pathways to symmetrical bipyridines. Nickel-catalyzed reactions have become particularly prominent for this transformation due to their high efficiency and functional group tolerance. nih.govwisc.edu These reactions typically involve the reductive coupling of a 2-halopyridine in the presence of a nickel(II) precatalyst and a stoichiometric metallic reductant, such as zinc or manganese powder. nih.govrsc.org

A simple, ligand-free protocol for the synthesis of the related 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) highlights the effectiveness of this approach, where 2-chloro-4-tert-butylpyridine is dimerized using a nickel catalyst and manganese powder as the reductant. nih.gov Electrochemical methods, which use an electric current to drive the reduction, have also emerged as a powerful alternative. These methods can often be performed at room temperature in an undivided cell, using a sacrificial anode like zinc or iron. rsc.orgnih.gov For instance, dimethyl-2,2'-bipyridines have been synthesized in high yields (58-98%) from the corresponding 2-bromomethylpyridines using a NiBr₂(bpy) catalyst system. nih.gov

While classic Ullmann conditions (stoichiometric copper at high temperatures) are less common now, improved Ullmann-type homocouplings using palladium or bimetallic systems (e.g., Pd/Cu) offer milder reaction conditions and broader substrate scope. mdpi.compreprints.orgnih.gov

| Catalyst/Reductant | Precursor | Product | Yield | Reference |

| Ni-catalysis / Mn powder | 2-Chloro-4-tert-butylpyridine | 4,4'-Di-tert-butyl-2,2'-bipyridine | High | nih.gov |

| NiBr₂(bpy) / Zn anode (electrochemical) | 2-Bromomethylpyridines | Dimethyl-2,2'-bipyridines | 58-98% | nih.gov |

| Pd(OAc)₂ / Piperazine | Bromopyridines | Symmetrical Bipyridines | Good | mdpi.compreprints.org |

| Pd(OAc)₂ / Cu powder | Bromopyridines | Symmetrical Bipyridines | Good | mdpi.compreprints.org |

This table summarizes various homocoupling strategies for synthesizing substituted bipyridines.

Functionalization and Derivatization Approaches at the 6,6' Positions

Introducing bulky substituents like tert-butyl groups at the 6 and 6' positions can be achieved either by building the molecule from already functionalized pyridine rings or by modifying a pre-formed bipyridine scaffold. The former approach is generally more common and efficient.

One powerful method involves the inverse electron demand Diels-Alder reaction between a 5,5'-bi-1,2,4-triazine and a suitable dienophile, which, after a retro-Diels-Alder step, yields the 6,6'-disubstituted-2,2'-bipyridine core in good yields. nih.gov

Alternatively, functionalization can be achieved via metallation. For example, the methyl groups of 6,6'-dimethyl-2,2'-bipyridine (B1328779) can be lithiated using a strong base like lithium diisopropylamide (LDA). The resulting nucleophilic species can then be treated with an appropriate electrophile to install different substituents at the 6 and 6' positions. rsc.org A more direct amination of 6,6'-dibromo-2,2'-bipyridine to 6,6'-diamino-2,2'-bipyridine has been achieved in high yields (85-95%) using potassium amide in liquid ammonia, demonstrating a route to functional groups that can be further elaborated. researchgate.net

Enantioselective Synthesis of Chiral 6,6'-Substituted Bipyridine Systems

While 6,6'-Di-tert-Butyl-2,2'-bipyridine itself is achiral, the principles of its synthesis extend to the creation of chiral analogues, which are highly valuable as ligands in asymmetric catalysis. chemrxiv.orgbenthamdirect.com Chirality in these systems is typically introduced by attaching chiral substituents at the 6,6'-positions.

A primary strategy involves the de novo construction of pyridine rings from chiral precursors derived from the natural chiral pool, such as monoterpenes (e.g., β-pinene, 3-carene). acs.orgdurham.ac.uk This approach allows for the synthesis of C₂-symmetrical bipyridines by coupling two identical chiral pyridine units. acs.orgrsc.org

Another key method is the modification of a pre-existing bipyridine. For instance, the enantioselective reduction of a 6,6'-diacyl-2,2'-bipyridine can yield a chiral diol. The compound (αR,α'R)-α,α'-Bis(tert-butyl)-[2,2'-bipyridine]-6,6'-dimethanol represents a specific chiral derivative within this family, highlighting the feasibility of creating stereocenters adjacent to the bulky tert-butyl groups. biosynth.com More recently, an O₂-mediated oxidative homocoupling of a chiral pyridine N-oxide was shown to be a key step in producing a chiral 3,3'-dimethyl-2,2'-bipyridinediol ligand with excellent stereoselectivity (>99.5% ee). rsc.org

These enantioselective strategies are crucial for developing bespoke ligands that can induce high levels of stereocontrol in metal-catalyzed reactions. benthamdirect.comrsc.org

Coordination Chemistry of 6,6 Di Tert Butyl 2,2 Bipyridine Ligands

Ligand Design Principles and the Impact of Steric Hindrance from tert-Butyl Groups

The design of 6,6'-di-tert-butyl-2,2'-bipyridine is a prime example of how steric hindrance can be used to manipulate the properties of a coordination complex. The two tert-butyl groups, positioned adjacent to the nitrogen donor atoms, create a significant steric shield around the metal center. e3s-conferences.orgnih.gov This bulkiness is a key feature, as it prevents the formation of undesired polymeric structures and enforces specific, often distorted, coordination geometries. nih.govnih.gov

Formation and Characterization of Transition Metal Complexes with 6,6'-Di-tert-Butyl-2,2'-bipyridine

The robust bidentate N,N'-chelating nature of 6,6'-di-tert-butyl-2,2'-bipyridine allows it to form stable complexes with a wide array of transition metals. These complexes are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent.

Coordination Modes and Geometries

The dominant coordination mode for 6,6'-di-tert-butyl-2,2'-bipyridine is as a bidentate ligand, binding to the metal center through its two nitrogen atoms. The significant steric clash between the tert-butyl groups and other ligands on the metal center forces the resulting complexes to adopt highly distorted geometries. For instance, while a simple (bipy)PtCl₂ complex might be nearly square planar, complexes with 6,6'-disubstituted bipyridines are severely distorted from this ideal geometry. nih.gov Studies on the closely related 6,6'-dimethyl-2,2'-bipyridine (B1328779) ligand show that it induces a distorted tetrahedral geometry in zinc(II) complexes and a highly bowed and twisted structure in platinum(II) complexes. nih.gov It is well-established that the even greater steric demand of the tert-butyl groups amplifies these distortions, preventing planarity and influencing the accessibility of the metal center.

Versatility Across Diverse Metal Centers (e.g., Rhodium, Copper, Zinc, Platinum)

The 6,6'-di-tert-butyl-2,2'-bipyridine ligand has been used to form complexes with numerous transition metals, demonstrating its versatility.

Rhodium: While specific, well-characterized examples with 6,6'-di-tert-butyl-2,2'-bipyridine are not extensively documented in the reviewed literature, rhodium complexes with other sterically demanding bipyridine and terpyridine ligands are known to play roles in catalysis and DNA interaction studies. psu.edu

Copper: Copper(I) and Copper(II) complexes with various 6,6'-disubstituted bipyridines are readily formed. researchgate.netrsc.org The steric bulk of the ligand is known to favor a distorted tetrahedral geometry, particularly for Copper(I), which is a common strategy to control the coordination environment. researchgate.net

Zinc: Zinc(II) readily forms complexes with bipyridine ligands. researchgate.netnih.gov In a detailed study of a zinc complex with unsubstituted 2,2'-bipyridine (B1663995), the ligand was shown to be redox-active, capable of existing as a neutral ligand, a radical anion, or a dianion. nih.gov This "non-innocent" behavior, where the ligand actively participates in the complex's redox chemistry, is a key feature of bipyridine systems. The steric and electronic properties of the 6,6'-di-tert-butyl derivative would significantly modulate this redox activity.

Platinum: Platinum(II) complexes with the related 6,6'-dimethyl-2,2'-bipyridine ligand have been synthesized and structurally characterized. nih.gov These studies highlight the severe distortions induced by the 6,6'-substituents, which is a direct consequence of steric repulsion between the methyl groups and the cis-chloro ligands. nih.gov This effect is even more pronounced with the larger tert-butyl groups.

Influence on Metal Oxidation State Stabilization

The electronic properties of the 6,6'-di-tert-butyl-2,2'-bipyridine ligand, in concert with its steric bulk, have a profound influence on the stability of different metal oxidation states. nih.govrsc.org Research on a family of nickel complexes showed that bulkier substituents in the 6,6'-positions provided better stabilization for the lower Ni(I) oxidation state and resulted in a cleaner reduction from Ni(II). nih.gov For example, complexes of the type (tBu-bpy)Ni(Ar)I were found to be low-spin and relatively stable, whereas introducing methyl groups at the 6,6'-positions led to high-spin and less stable complexes. nih.gov This demonstrates that the steric environment created by the tert-butyl groups can directly impact the electronic configuration and stability of the metal center, a principle that is broadly applicable to other transition metals. rsc.orgresearchgate.net

Structural Elucidation of Coordination Compounds

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been instrumental in revealing the structural consequences of using sterically hindered bipyridine ligands. Although a comprehensive set of crystal structures for 6,6'-di-tert-butyl-2,2'-bipyridine with all the mentioned metals is not available in the cited literature, detailed studies on the closely analogous 6,6'-dimethyl-2,2'-bipyridine (6,6'-Me₂bipy) complexes provide invaluable insight.

For example, the crystal structure of (6,6'-Me₂bipy)PtCl₂ shows a highly distorted geometry. The steric repulsion between the 6,6'-methyl groups and the cis-chloro ligands forces the bipyridine ligand to bend significantly, resulting in a bowing angle (θB) of 19.2°. nih.gov This is a substantial deviation from the planar structure seen in less hindered analogues.

Similarly, the X-ray structure of [ZnI₂(C₁₂H₁₂N₂)], where C₁₂H₁₂N₂ is 6,6'-dimethyl-2,2'-bipyridine, confirms a distorted tetrahedral geometry around the zinc(II) center.

The table below summarizes key structural parameters for a platinum complex with the analogous 6,6'-dimethyl-2,2'-bipyridine ligand, illustrating the distortions caused by steric hindrance.

| Complex | Metal Center | Geometry | Key Distortion Parameter | Pt-N Distance (Å) | Reference |

|---|---|---|---|---|---|

| (6,6'-Me₂bipy)PtCl₂ | Pt(II) | Highly Distorted Square Planar | Bowing Angle (θB) = 19.2° | 2.017(3) - 2.032(3) | nih.gov |

Another illustrative example comes from zinc complexes with unsubstituted 2,2'-bipyridine (bpy), where structural changes upon reduction of the ligand have been precisely measured.

| Complex/Bpy State | Zn-N(bpy) Distance (Å) | C-C (inter-ring) Distance (Å) | N-Zn-N Angle (°) | Reference |

|---|---|---|---|---|

| [LZn(bpy⁰)]⁺ | 2.064(14) | 1.485(3) | 80.11(6) | nih.gov |

| LZn(bpy•⁻) | 1.997(10) | 1.442(18) | 83.00(12) | nih.gov |

| [LZn(bpy²⁻)]⁻ | 1.958(3) | 1.423(5) | 86.23(11) | nih.gov |

These data clearly show that as the bipyridine ligand is reduced (gaining electron density in its π* orbitals), the Zn-N bonds shorten, and the N-Zn-N bite angle increases, reflecting the changing electronic and steric landscape of the complex. nih.gov The presence of bulky tert-butyl groups at the 6,6'-positions would further influence these structural parameters.

Advanced Spectroscopic Probes of Coordination Environment (e.g., NMR, IR, EPR)

The coordination environment of metal complexes containing 6,6'-di-tert-butyl-2,2'-bipyridine (6,6'-dtbbpy) and its analogues is extensively studied using a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Electron Paramagnetic Resonance (EPR) spectroscopy are particularly powerful tools for elucidating the structural and electronic properties of these compounds in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides critical insights into the molecular structure and symmetry of diamagnetic 6,6'-dtbbpy complexes. The ¹H NMR spectrum is especially informative. For instance, the chemical shifts of the pyridine (B92270) ring protons are sensitive to the coordination environment and the nature of the metal center. In square-planar d⁸ metal complexes, such as those of Pd(II) and Pt(II), the resonances of the bpy ligand protons can be used to assign binding modes, even in complex multinuclear structures. rsc.org The H5 and H5' protons typically appear furthest upfield and serve as key indicators for assigning the binding situation. rsc.org For ruthenium(II) complexes with substituted bipyridine ligands, 2D ¹H NMR and homonuclear decoupling experiments are employed to facilitate spectral analysis. researchgate.net In these complexes, protons on the bipyridine ring that are trans to another bipyridine ligand generally resonate at a lower field than those trans to other types of ligands. researchgate.net

The table below presents typical ¹H NMR chemical shift data for a related ruthenium(II) complex, illustrating the distinct signals for the bipyridine protons upon coordination.

| Compound | Proton | Chemical Shift (δ, ppm) | Solvent |

| [Ru(dtbbpy)₃]²⁺ (dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine) | Aromatic CH | 8.45 (d) | CDCl₃ |

| Aromatic CH | 7.75 (d) | CDCl₃ | |

| Aromatic CH | 7.58 (dd) | CDCl₃ | |

| tert-Butyl CH₃ | 1.45 (s) | CDCl₃ | |

| Data sourced from reference rsc.org. |

Infrared (IR) Spectroscopy is used to probe the vibrational modes of the 6,6'-dtbbpy ligand and identify changes upon coordination to a metal ion. The characteristic stretching frequencies of the C=C and C=N bonds within the bipyridine rings, typically found in the 1400-1600 cm⁻¹ region, are sensitive to complexation. researchgate.net Upon coordination, these bands often shift to lower wavenumbers. researchgate.net Furthermore, new bands corresponding to metal-nitrogen (M-N) stretching vibrations may appear at lower frequencies (e.g., 400-500 cm⁻¹). researchgate.net

Time-resolved infrared (TRIR) spectroscopy is a powerful technique for studying the excited states of these complexes. For ruthenium polypyridyl complexes, TRIR can elucidate the evolution of the system following photoexcitation into metal-to-ligand charge-transfer (MLCT) bands. nih.gov For example, in complexes with methyl-substituted bipyridine ligands, an intermediate state with a lifetime of about 400 ps has been observed, which is consistent with the formation of a ³dd state. nih.gov

| Compound/Ligand | Vibrational Mode | Frequency (cm⁻¹) |

| 2,2'-bipyridine (free ligand) | ν(C=N) | 1596 |

| ν(C=C) | 1434-1476 | |

| ν(C-H) | 735-766 | |

| Sm(III)-bipyridine complex | ν(C=N), ν(C=C), ν(C-H) | Shifted to lower wavenumber |

| ν(Sm-N) | 423 | |

| Data sourced from reference researchgate.net. |

Electron Paramagnetic Resonance (EPR) Spectroscopy is indispensable for studying paramagnetic complexes of 6,6'-dtbbpy, providing detailed information about the electronic structure and the environment of the unpaired electron(s). nih.gov For paramagnetic transition metal complexes, EPR can reveal the spin state of the metal ion and the nature of the metal-ligand bonding. researchgate.net In copper(II) complexes, for instance, EPR spectroscopy, often in conjunction with techniques like ENDOR and HYSCORE, can reveal subtle structural changes and distortions in the ligand system. cardiff.ac.uk The g-values and hyperfine coupling constants obtained from EPR spectra are powerful parameters for elucidating the molecular and geometric structure of copper complexes. acs.org The analysis of Cu(II) EPR spectra can help distinguish between different coordination geometries, such as trigonal bipyramidal and square-based pyramidal. acs.org

For iron(III) chlorin (B1196114) complexes with pyridine-based axial ligands, EPR spectra at low temperatures can indicate the electronic ground state of the complex. nih.gov Changes in the donor strength of the axial ligands can induce a change in the ground state from (dₓᵧ)²(dₓ₂,dᵧ₂)³ to (dₓ₂,dᵧ₂)⁴(dₓᵧ)¹. nih.gov

| Complex System | Spectroscopic Technique | Key Findings |

| [CuII(6,6′-dimethyl-2,2′-bipyridyl)₂]²⁺ | EPR, UV-vis | Characterization of two distinct Cu(II) species upon oxidation; g-values help elucidate molecular geometry. acs.org |

| Iron(III) octaethylchlorin with pyridine ligands | NMR, EPR | EPR at 4.2 K suggests a change in the ground state based on the donor strength of the axial ligand. nih.gov |

| Cu(II) complexes with diimine ligands | EPR, ENDOR | Revealed distortion and strain effects in the ligand system. cardiff.ac.uk |

Metal-Ligand Electronic Interactions within 6,6'-dtbbpy Complexes

The electronic interactions between the metal center and the 6,6'-dtbbpy ligand are fundamental to the chemical and physical properties of the resulting complexes, influencing their color, redox activity, and reactivity. These interactions are primarily governed by the donation of electron density from the ligand's nitrogen atoms to the metal (σ-donation) and, in many cases, the back-donation of electron density from the metal's d-orbitals to the ligand's π* anti-bonding orbitals (π-backbonding).

A key feature of bipyridine complexes is the prevalence of metal-to-ligand charge transfer (MLCT) transitions, which often dominate their electronic absorption spectra. wikipedia.org These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. The energy of these MLCT bands is a sensitive probe of the electronic structure. For instance, in a series of platinum platinacycle complexes supported by 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720), the photophysical properties are dominated by mixed metal–ligand-to-ligand charge transfer (MLL'CT) transitions. rsc.org In these systems, lone pair donation from other parts of the complex can raise the energy of the filled metal-ligand orbitals without affecting the bipyridine π* orbital, leading to a red-shift in the absorption and emission wavelengths. rsc.org

The extent of π-backbonding can vary significantly depending on the metal, its oxidation state, and the other ligands present. Density functional theory (DFT) calculations have shown that while the neutral bipyridine ligand is a very weak π-acceptor, the reduced radical anion (bpy•⁻) and dianion (bpy²⁻) can be stabilized in complexes. researchgate.net In some cases, the bipyridine ligand is considered "redox non-innocent," meaning it can actively participate in the redox chemistry of the complex. researchgate.net

In certain cobalt(I) complexes containing 4,4'-di-tert-butyl-2,2'-bipyridine, structural and computational studies suggest that there is minimal cobalt-to-ligand π-back-donation. nih.gov Despite this, the electronic spectra of these cobalt(I) species show intense bands in the visible and near-IR regions, which have been assigned as Co(3d) → π*(bpy) charge-transfer excitations using time-dependent DFT calculations. nih.gov This indicates that even without significant ground-state backbonding, MLCT states can be readily accessed.

Furthermore, metal-ligand interactions can lead to interesting magnetic properties. In heteroleptic nickel(II) complexes containing both a catecholate and a 2,2'-bipyridine ligand, ferromagnetic coupling can be favored when the magnetic orbitals—the nickel(II) dσ and the radical π*—are arranged in a strictly orthogonal fashion. dntb.gov.ua This highlights how the geometric arrangement dictated by the ligands directly influences the electronic and magnetic communication between the metal and the redox-active ligands.

Catalytic Applications of 6,6 Di Tert Butyl 2,2 Bipyridine Metal Complexes

Homogeneous Catalysis Mediated by 6,6'-dtbbpy Ligated Systems

Complexes formed between 6,6'-dtbbpy and transition metals are active catalysts in a variety of organic reactions. The bulky ligand framework can enhance catalyst stability, influence substrate selectivity, and promote specific reaction pathways that are often inaccessible with less sterically demanding ligands.

Carbon-Carbon Bond Formation Reactions

The formation of carbon-carbon bonds is a cornerstone of synthetic organic chemistry. Metal complexes incorporating the 6,6'-dtbbpy ligand have demonstrated utility in mediating such transformations, including modern cross-coupling and C-H activation reactions.

Nickel complexes bearing 6,6'-disubstituted-2,2'-bipyridine ligands have been developed for cross-electrophile coupling (XEC) reactions, which enable the formation of C-C bonds by coupling two different electrophiles. ruixibiotech.comacs.orgnih.gov A study involving a family of ligands based on the 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) scaffold with additional substituents at the 6 and 6' positions (including methyl, isopropyl, and phenyl groups) has provided insight into the ligand's role in catalysis. acs.orgnih.gov

It was observed that increasing the steric bulk at the 6,6'-positions influences the properties and catalytic performance of the corresponding nickel complexes. acs.orgnih.gov For instance, bulkier substituents were found to better stabilize the Ni(I) intermediates crucial to the catalytic cycle. acs.orgnih.gov However, this increased steric hindrance also impeded the coordination of the ligand to the Ni(0) precursor and resulted in lower turnover frequencies in XEC reactions compared to catalysts with less substitution at the 6-position. acs.orgnih.gov Mechanistic studies revealed that the more sterically hindered complexes, such as those with two methyl groups at the 6,6'-positions, are high-spin and less stable, and they capture alkyl radicals more slowly, which is consistent with their lower catalytic activity. acs.orgnih.gov

| Ligand Type | Observation | Impact on Catalytic Performance | Reference |

|---|---|---|---|

| Bipyridine with single 6-substituent (e.g., 4,4'-tBu₂-6-Me-bpy) | Forms one of the most active catalysts for XEC reactions; can facilitate reactions at room temperature. | High turnover frequencies. | acs.orgnih.gov |

| Bipyridine with 6,6'-disubstituents (e.g., 4,4'-tBu₂-6,6'-Me₂-bpy) | Better stabilization of Ni(I) species; hindered coordination to Ni(0); forms high-spin, less stable intermediates. | Lower turnover frequencies observed. | acs.orgnih.gov |

The direct functionalization of otherwise inert C-H bonds is a powerful strategy in organic synthesis. The unique steric and electronic properties of 6,6'-dtbbpy and its derivatives have been exploited in platinum-catalyzed C-H activation.

A notable example is the intramolecular C-H activation observed when 6-(tert-butyl)-2,2'-bipyridine reacts with potassium tetrachloroplatinate (K₂[PtCl₄]). rsc.org This reaction results in a cyclometallated platinum(II) species, [Pt(L)Cl], formed through the direct activation of a C-H bond of one of the methyl groups on the tert-butyl substituent. rsc.org This process highlights the ability of the platinum center, when coordinated to this ligand, to facilitate the cleavage of a strong C(sp³)-H bond.

| Metal Complex | Reaction Type | Key Finding | Reference |

|---|---|---|---|

| [Pt(L)Cl] where L = cyclometalated 6-(tert-butyl)-2,2'-bipyridine | Intramolecular C(sp³)-H Activation | Direct activation of a methyl C-H bond on the tert-butyl group to form a five-membered metallacycle. | rsc.org |

| Cyclometalated Pt(II) complex of 6-phenyl-4,4'-di-tert-butyl-2,2'-bipyridine | Intermolecular C(sp²)-H Activation | Catalyzes H/D exchange in benzene, demonstrating C-H activation capability. | acs.orgfigshare.com |

Carbon-Heteroatom Bond Formation Reactions

The formation of bonds between carbon and heteroatoms such as boron or oxygen is fundamental to creating diverse functional molecules.

Based on the conducted research, there is no readily available scientific literature detailing the use of metal complexes of 6,6'-Di-tert-Butyl-2,2'-bipyridine for the catalytic hydroboration of unsaturated substrates.

Based on the conducted research, there is no readily available scientific literature detailing the use of metal complexes of 6,6'-Di-tert-Butyl-2,2'-bipyridine for catalytic epoxidation processes.

Redox Catalysis in Sustainable Chemistry

Metal complexes of 6,6'-Di-tert-Butyl-2,2'-bipyridine and its structural analogues are pivotal in developing catalytic systems for key sustainability-focused reactions, such as water oxidation and carbon dioxide reduction. These processes are fundamental to the generation of renewable fuels and the mitigation of greenhouse gases.

Water Oxidation Catalysis

The oxidation of water to produce molecular oxygen is a critical half-reaction in artificial photosynthesis. Ruthenium complexes featuring the 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligand, which shares a similar geometric framework with 6,6'-substituted bipyridines, are among the most proficient molecular water oxidation catalysts (WOCs). acs.orgresearchgate.net

Research combining electrochemical analysis, chemical oxygen evolution studies, and density functional theory (DFT) calculations has shown that the remarkable catalytic activity of the Ru(bda) family of catalysts is primarily dependent on the spatial geometry of the ligand, rather than its electronic characteristics. researchgate.net The specific arrangement of the bda ligand facilitates a unique bimolecular interaction mechanism (I2M pathway), which is crucial for its high efficiency. researchgate.net

The ligand environment can significantly influence the reaction pathway. For instance, a Ru(III)-bda complex with an axial N-heterocyclic carbene and an aqua ligand was found to catalyze water oxidation via a single-site water nucleophilic attack mechanism, a departure from the bimolecular pathway observed for analogous complexes with pyridyl ligands. researchgate.net This diversion is attributed to the presence of the aqua ligand in the coordination sphere. researchgate.net Some Ru-based catalysts have demonstrated improved stability and high turnover numbers, with dinuclear complexes showing notable performance. acs.org For example, a dinuclear ruthenium complex, upon oxidation to its Ru(IV)Ru(IV) state, was shown to catalytically oxidize water with a pseudo-first-order rate constant significantly higher than previously reported catalysts of its type. acs.org

Table 1: Performance of a Dinuclear Ruthenium Water Oxidation Catalyst

| Catalyst Feature | Finding | Source |

|---|---|---|

| Catalyst | [Ru₂(bpp)(trpy)₂(H₂O)₂]³⁺ (a dinuclear Ru complex) | acs.org |

| Active State | Ru(IV)Ru(IV) | acs.org |

| O₂ Evolution Rate Constant | 1.4 × 10⁻² s⁻¹ | acs.org |

Carbon Dioxide Reduction

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemical feedstocks like carbon monoxide (CO) is a key strategy for a circular carbon economy. Polypyridyl transition metal complexes, particularly those involving bipyridine ligands, are well-established homogeneous electrocatalysts for this transformation. rsc.org

Theoretical studies using density functional theory have investigated various transition metal-bipyridine complexes for CO₂ reduction. rsc.org These studies suggest that the nature of the transition metal center is the primary determinant of catalytic activity. rsc.org Among the metals studied (V, Cr, Mn, Nb, Mo, Ta, W, and Re), Rhenium (Re) and Manganese (Mn) complexes with a generic bipyridine ligand exhibited the most promising catalytic activity. rsc.org This enhanced performance is attributed to a weaker adsorption of CO and a lower d-band center, which facilitates easier activation of the metal complex and lowers the free energy of the rate-determining step. rsc.org

The benchmark catalyst, Re(4,4'-di-tert-butyl-2,2'-bipyridine)(CO)₃Cl, is a close analogue and highlights the effectiveness of bipyridine ligands with tert-butyl groups. researchgate.net Research on Re(bpy)(CO)₃Cl catalysts with pendant amine groups has shown that the position of these functional groups on the bipyridine backbone is critical; placing them closer to the metal center, as in the 6,6'-positions, proves beneficial for catalysis. researchgate.net Furthermore, the concept of bimetallic synergy, where two metal centers work cooperatively, has been explored to boost catalytic efficiency. nih.govosti.gov Dinuclear nickel and rhenium complexes have demonstrated that cooperation between metal sites can enhance CO₂ activation and conversion. nih.govosti.gov

Table 2: Theoretical Comparison of Metal Centers for CO₂ Reduction

| Metal Center (in M(bpy)(CO)₄) | Catalytic Activity | Rationale | Source |

|---|---|---|---|

| Rhenium (Re) | High | Weaker CO adsorption, lower d-band center | rsc.org |

| Manganese (Mn) | High | Weaker CO adsorption, lower d-band center | rsc.org |

Elucidation of Catalytic Mechanisms and Reaction Pathways

Understanding the underlying mechanisms of catalysis is essential for designing more efficient and selective catalysts. For complexes of 6,6'-Di-tert-Butyl-2,2'-bipyridine, the steric hindrance imposed by the tert-butyl groups is a dominant factor in controlling reaction pathways and defining the nature of the active catalytic species. rsc.orgacs.org

Role of Steric Bulk in Controlling Regio- and Stereoselectivity

The defining feature of the 6,6'-Di-tert-Butyl-2,2'-bipyridine ligand is the significant steric hindrance created by the bulky tert-butyl groups positioned near the nitrogen donor atoms. This steric crowding profoundly influences the coordination environment of the metal center, thereby controlling the selectivity of the catalytic reaction. nih.gov

A detailed study on a family of nickel complexes with bipyridine ligands substituted at the 6 and 6' positions provides clear evidence of this steric influence in cross-electrophile coupling reactions. nih.gov Key findings include:

Ligand Coordination: Bulkier substituents at the 6,6'-positions hindered or even prevented the coordination of the bipyridine ligand to a Ni(0) precursor. nih.gov

Catalytic Performance: While a methyl group in the 6-position led to a highly active catalyst, introducing bulkier groups at both the 6 and 6'-positions resulted in lower turnover frequencies. nih.gov

Intermediate Stability: The bulkier substituents provided better stabilization for certain catalytic intermediates, such as (tBubpyR₂)Ni(I)Cl species. nih.gov

Reaction Kinetics: The sterically hindered nickel complexes were found to capture alkyl radicals more slowly, which is consistent with their lower catalytic activity. nih.gov

This control is not limited to nickel. In rhenium complexes, bulky triphenylamine (B166846) substituents at the 6,6'-positions of a bipyridine ligand forced the Re(I) metal ion to sit significantly out of the plane of the bipyridine unit, demonstrating a direct geometric distortion caused by steric pressure. nih.gov Similarly, in molybdenum-catalyzed epoxidation, steric restrictions were identified as a key factor, alongside electronic contributions, in determining catalytic activity and stability. documentsdelivered.com

Table 3: Impact of Steric Bulk on Ni-Bipyridine Catalysts in Cross-Electrophile Coupling

| Property | Effect of Increased Steric Bulk at 6,6'-Positions | Source |

|---|---|---|

| Coordination to Ni(0) | Hindered or Prevented | nih.gov |

| Stability of (ligand)Ni(I)Cl | Increased | nih.gov |

| Catalytic Activity | Decreased Turnover Frequency | nih.gov |

Investigation of Active Catalytic Species and Intermediates

The identification of transient active species and intermediates is crucial for validating proposed catalytic cycles. A combination of advanced spectroscopic techniques and computational modeling is often employed for this purpose.

In the nickel-catalyzed reactions mentioned above, specific catalytic intermediates such as the organometallic species (tBubpy)Ni(Ar)I and its more sterically hindered analogue were studied in detail. nih.gov It was found that the less hindered complex was low-spin and relatively stable, whereas the more hindered version was high-spin and less stable, helping to explain the differences in catalytic performance. nih.gov

For water oxidation catalysis by ruthenium complexes, a transient 7-coordinate Ru(V)=O intermediate has been proposed as the key species responsible for the highly active oxygen evolution reaction, although its high reactivity makes it difficult to detect directly. acs.org DFT calculations are frequently used to probe such key intermediates and transition states in the catalytic cycle. researchgate.net

In the realm of CO₂ reduction, time-resolved infrared spectroscopy has been used to experimentally characterize the major steps of a catalytic cycle. osti.gov For bimetallic rhenium catalysts, a CO₂-bridged species, [Re(dmb)(CO)₃]₂(CO₂), has been experimentally identified as a key intermediate, supporting the theory of a cooperative bimetallic pathway. osti.gov In other systems, like a dinickel complex, a three-electron reduced species, Ni(I)Ni(I)(bphpp⁻•), and a subsequent six-membered ring intermediate involving CO₂ have been identified through electrochemical and computational studies as being central to the catalytic mechanism. nih.gov These investigations provide direct insight into how the catalyst activates and transforms its substrate at a molecular level.

Table 4: Compound Names Mentioned in the Article

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| 6,6'-Di-tert-Butyl-2,2'-bipyridine | 6,6'-bis(2-methyl-2-propanyl)-2,2'-bipyridine |

| bda | 2,2'-bipyridine-6,6'-dicarboxylate |

| Re-(bpy-tBu)(CO)₃Cl | Chloro(4,4'-di-tert-butyl-2,2'-bipyridine)tricarbonylrhenium(I) |

| (tBubpy)Ni(Ar)I | (4,4'-di-tert-butyl-2,2'-bipyridine)(aryl)iodonickel(II) |

| (tBubpyR₂)Ni(I)Cl | Chloro(6,6'-dialkyl-4,4'-di-tert-butyl-2,2'-bipyridine)nickel(I) |

| [Ru₂(bpp)(trpy)₂(H₂O)₂]³⁺ | Diaqua-bis(2,2':6',2''-terpyridine)-μ-(2,3-bis(2-pyridyl)pyrazine)diruthenium(II) |

| [Re(dmb)(CO)₃]₂(CO₂) | μ-carbon dioxide-bis[tricarbonyl(4,4'-dimethyl-2,2'-bipyridine)rhenium] |

Photophysical Properties and Optoelectronic Applications of 6,6 Di Tert Butyl 2,2 Bipyridine Systems

Absorption and Emission Spectroscopy of Metal Complexes

The UV-vis absorption spectra of these complexes are typically characterized by intense ligand-centered (LC) π → π* transitions in the ultraviolet region and weaker metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) bands in the visible or near-UV regions. For instance, the archetypal [Ir(ppy)₂(bpy)]⁺ (where ppy is 2-phenylpyridine (B120327) and bpy is 2,2'-bipyridine) shows strong LC bands down to about 350 nm and weaker MLCT/LLCT bands from 350–450 nm. acs.orgnih.gov The introduction of bulky 6,6'-di-tert-butyl-2,2'-bipyridine can subtly modify these transitions.

In a study of a 2,2'-bipyridine (B1663995) ligand with bulky triphenylamine (B166846) substituents in the 6 and 6' positions (6,6'-diTPAbpy), a strong intraligand charge transfer (ILCT) absorption band was observed at 356 nm. nih.gov Upon complexation with copper(I) or silver(I), this band showed a slight increase in intensity, which was attributed to an increased dihedral angle between the triphenylamine and bipyridine moieties. nih.gov For six-coordinate complexes with rhenium(I) and ruthenium(II), the ILCT band intensity decreased and overlapped with MLCT bands due to further distortion of the ligand geometry. nih.gov

The emission properties are equally sensitive to the complex's structure. The [Re(6,6'-diTPAbpy)(CO)₃Cl] complex exhibits dual emission, with a band at 436 nm originating from the ¹ILCT state of the ligand and a lower-energy band at 640 nm from a ³MLCT state. nih.gov In contrast, the corresponding ruthenium complex, [Ru(6,6'-diTPAbpy)(CO)₂Cl₂], was found to be non-emissive. nih.gov The luminescence of iridium(III) complexes, such as [Ir(ppy)₂(bpy)]⁺, is typically phosphorescence from the lowest ³MLCT excited state, with an emission band around 600 nm. acs.orgnih.gov The introduction of bulky tert-butyl groups has been shown to be an effective strategy for preventing aggregation and achieving bright blue emission in solid-state iridium complexes. acs.orgnih.gov

Table 1: Absorption and Emission Data for Selected 6,6'-Di-tert-Butyl-2,2'-bipyridine Metal Complexes

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Emissive State | Reference |

|---|---|---|---|---|

| 6,6'-diTPAbpy | 356 | 436 | ¹ILCT | nih.gov |

| [Cu(6,6'-diTPAbpy)₂]⁺ | 353 | 436 | ¹ILCT | nih.gov |

| [Ag(6,6'-diTPAbpy)₂]⁺ | 353 | 436 | ¹ILCT | nih.gov |

| [Re(6,6'-diTPAbpy)(CO)₃Cl] | Overlapped ILCT/MLCT | 436, 640 | ¹ILCT, ³MLCT | nih.gov |

| [Ir(ppy)₂(bpy)]⁺ | ~350-450 (MLCT/LLCT) | ~600 | ³MLCT | acs.orgnih.gov |

Excited State Dynamics and Lifetime Measurements

The utility of 6,6'-di-tert-butyl-2,2'-bipyridine complexes in optoelectronic applications is intrinsically linked to the dynamics of their excited states. Time-resolved spectroscopic techniques are crucial for elucidating the lifetimes and decay pathways of these states.

For many transition metal complexes, excitation into a singlet MLCT (¹MLCT) state is followed by rapid intersystem crossing to a triplet MLCT (³MLCT) state. nih.gov This process is often extremely fast, occurring on the femtosecond timescale in ruthenium(II) polypyridyl complexes. nih.gov The resulting ³MLCT state is typically long-lived, with lifetimes on the order of hundreds of nanoseconds to microseconds, making these complexes suitable for applications requiring persistent excited states. acs.orgnih.gov For example, the ³MLCT state of [Ir(ppy)₂(bpy)]⁺ has a lifetime of 0.3 microseconds in deoxygenated acetonitrile. acs.orgnih.gov

In the case of the 6,6'-diTPAbpy ligand, the ¹ILCT state has a lifetime of 4.4 nanoseconds. nih.gov For its copper(I) and silver(I) complexes, transient absorption measurements revealed the population of a long-lived ³ILCT state with a lifetime of 80 nanoseconds. nih.gov The rhenium(I) complex, [Re(6,6'-diTPAbpy)(CO)₃Cl], exhibits a ³MLCT emission with a lifetime of 13.8 nanoseconds. nih.gov

The excited-state dynamics can be complex and involve multiple competing decay pathways. For instance, in some platinum(II) platinacycles supported by 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720), theoretical calculations suggest the existence of two nearly equal energy triplet minima. nih.govrsc.org One is associated with the emissive ³MLL'CT state, while the other is a distorted, non-emissive state. nih.govrsc.org Thermal access to this distorted triplet state may be responsible for the quenching of photoluminescence in solution at room temperature. nih.govrsc.org

Table 2: Excited State Lifetimes of Selected 6,6'-Di-tert-Butyl-2,2'-bipyridine Systems

| Compound/Complex | Excited State | Lifetime (τ) | Reference |

|---|---|---|---|

| 6,6'-diTPAbpy | ¹ILCT | 4.4 ns | nih.gov |

| [Cu(6,6'-diTPAbpy)₂]⁺ | ³ILCT | 80 ns | nih.gov |

| [Ag(6,6'-diTPAbpy)₂]⁺ | ³ILCT | 80 ns | nih.gov |

| [Re(6,6'-diTPAbpy)(CO)₃Cl] | ³MLCT | 13.8 ns | nih.gov |

| [Ir(ppy)₂(bpy)]⁺ | ³MLCT | 0.3 µs | acs.orgnih.gov |

Ligand-to-Ligand and Metal-to-Ligand Charge Transfer Phenomena

Charge transfer phenomena are at the heart of the photophysical properties of 6,6'-di-tert-butyl-2,2'-bipyridine complexes. These processes involve the photoinduced transfer of an electron from one part of the molecule to another.

Metal-to-Ligand Charge Transfer (MLCT) is a common and extensively studied process. osti.govcmu.edu In ruthenium(II) and iridium(III) polypyridyl complexes, absorption of light in the visible region promotes an electron from a metal-centered d-orbital to a π* orbital of the bipyridine ligand. acs.orgnih.govosti.gov The energy of this transition, and consequently the color of the complex, can be tuned by modifying the electronic properties of the ligands. acs.orgnih.gov For example, in a series of ruthenium(II) complexes, the MLCT absorption bands are influenced by the electron-donating or -withdrawing nature of substituents on the bipyridine ligands. rsc.org

Ligand-to-Ligand Charge Transfer (LLCT) occurs in complexes containing both electron-donating and electron-accepting ligands. rsc.org In these systems, photoexcitation can lead to the transfer of an electron from the donor ligand to the acceptor ligand. rsc.org A study on square-planar nickel(II) complexes with a catecholate or azanidophenolate donor ligand and a bipyridyl acceptor ligand demonstrated strong LLCT absorption bands. rsc.org The use of azanidophenolate donors resulted in complexes that absorb well into the near-infrared region. rsc.org

Intraligand Charge Transfer (ILCT) involves charge transfer within a single, often large and conjugated, ligand. nih.gov The 6,6'-diTPAbpy ligand, with its triphenylamine donor groups and bipyridine acceptor, is a prime example of a system exhibiting ILCT. nih.gov

In some cases, the charge transfer can have mixed character. For example, in certain platinum(II) complexes, the transitions are described as Mixed-Metal-Ligand-to-Ligand Charge Transfer (MLL'CT) , indicating that the orbital from which the electron is promoted has contributions from both the metal and a ligand. nih.govrsc.org

Advanced Applications in Photonics and Optoelectronics

The unique photophysical properties of 6,6'-di-tert-butyl-2,2'-bipyridine complexes make them highly valuable for a range of advanced applications in photonics and optoelectronics.

Development of Phosphorescent Emitters

Phosphorescent materials are crucial for the fabrication of highly efficient organic light-emitting diodes (OLEDs). Complexes of heavy metals like iridium(III) and platinum(II) with 6,6'-di-tert-butyl-2,2'-bipyridine and its derivatives are excellent candidates for phosphorescent emitters due to strong spin-orbit coupling, which facilitates the harvesting of both singlet and triplet excitons. nih.govrsc.org

The steric bulk of the 6,6'-di-tert-butyl-2,2'-bipyridine ligand is particularly advantageous in preventing aggregation-induced quenching of luminescence in the solid state, a common problem for planar aromatic molecules. This allows for the fabrication of bright and efficient solid-state lighting devices. acs.orgnih.gov By carefully tuning the ligands, the emission color of these phosphorescent complexes can be controlled across the visible spectrum. For instance, iridium(III) complexes with bipyridine-based ligands have been developed that exhibit intense sky-blue phosphorescence, leading to OLEDs with high current and external quantum efficiencies. rsc.org

Photosensitizers for Energy Transfer Processes

Photosensitizers are molecules that can absorb light and then transfer the absorbed energy to another molecule, initiating a chemical or physical process. Ruthenium(II) polypyridyl complexes, including those with 6,6'-di-tert-butyl-2,2'-bipyridine, are renowned photosensitizers. osti.gov Their strong absorption in the visible spectrum, long-lived excited states, and well-defined redox properties make them ideal for this purpose.

A key application of these photosensitizers is in dye-sensitized solar cells (DSSCs). In a DSSC, a dye molecule, the photosensitizer, is adsorbed onto the surface of a wide-bandgap semiconductor like titanium dioxide (TiO₂). osti.gov Upon light absorption, the photosensitizer injects an electron into the conduction band of the semiconductor, initiating the flow of electric current. osti.gov The design of the photosensitizer, including the choice of ligands like 6,6'-di-tert-butyl-2,2'-bipyridine, is critical for optimizing the efficiency of light harvesting and electron injection.

Furthermore, these complexes can act as photoredox catalysts, where the excited state of the complex initiates a redox reaction. The ability to tune the excited-state energy and redox potentials by modifying the ligand sphere is crucial for designing catalysts for specific chemical transformations.

Supramolecular Chemistry and Materials Science Incorporating 6,6 Di Tert Butyl 2,2 Bipyridine

Design and Self-Assembly of Supramolecular Architectures

The unique steric and electronic properties of 6,6'-di-tert-butyl-2,2'-bipyridine (dtbpy) make it a valuable ligand in the design and self-assembly of discrete, ordered supramolecular structures. The bulky tert-butyl groups at the 6 and 6' positions create significant steric hindrance around the nitrogen donor atoms. This steric hindrance plays a crucial role in directing the self-assembly process, often leading to the formation of specific and well-defined architectures.

The self-assembly of supramolecular structures is a process where individual molecular components spontaneously organize into larger, ordered entities through non-covalent interactions. nih.govnih.gov In the context of dtbpy, these interactions often involve coordination to a metal center. The steric bulk of the tert-butyl groups can prevent the formation of highly coordinated, polymeric structures, instead favoring the formation of discrete, kinetically stable assemblies. nih.gov

For instance, the reaction of dtbpy with metal ions that prefer a specific coordination geometry can lead to the predictable formation of metallosupramolecular cages, triangles, or other complex shapes. rsc.org The final architecture is a result of the interplay between the coordination preference of the metal ion and the steric constraints imposed by the dtbpy ligand.

The self-assembly process can also be influenced by the solvent and other reaction conditions. Studies have shown that the medium can play a more significant role than the chemical design of the components in determining the self-assembly pathway. nih.gov This highlights the dynamic and responsive nature of supramolecular systems incorporating dtbpy.

Formation of Coordination Polymers and Extended Frameworks

While the steric hindrance of 6,6'-di-tert-butyl-2,2'-bipyridine often favors the formation of discrete supramolecular assemblies, it can also be utilized in the construction of coordination polymers and extended frameworks under specific conditions. Coordination polymers are one-, two-, or three-dimensional structures composed of metal ions or clusters linked by organic ligands.

In the case of dtbpy, its role in forming such extended networks is nuanced. The bulky tert-butyl groups can act as "blocking" or "directing" groups, influencing the dimensionality and topology of the resulting framework. For example, in the formation of a one-dimensional (1D) coordination polymer, the dtbpy ligand might coordinate to a metal center, while other, less sterically demanding ligands bridge between metal centers to extend the structure. nih.govacs.org

The choice of metal ion and counter-anion can significantly impact the final structure. nih.govacs.org For instance, the interaction of a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment with Co(II) salts led to the formation of either a 1D coordination polymer or a discrete trinuclear complex depending on the counterion and synthetic conditions. nih.govacs.org This demonstrates the tunability of the resulting structures based on subtle changes in the reaction components.

Furthermore, the incorporation of functional groups onto the bipyridine backbone can provide additional sites for interaction, facilitating the formation of extended networks. These functionalized ligands can participate in hydrogen bonding or other non-covalent interactions to link individual coordination units into a larger framework.

Role of Intermolecular Interactions in Crystal Packing (e.g., C-H...X, π-π Stacking)

The bulky tert-butyl groups, while primarily known for their steric effects, also provide numerous C-H bonds that can act as donors for C-H···π interactions. These interactions involve the hydrogen atoms of the tert-butyl groups interacting with the electron-rich π-systems of adjacent bipyridine rings.

π-π stacking interactions between the aromatic bipyridine rings are another key feature in the crystal packing of dtbpy-containing structures. These interactions can be either face-to-face or edge-to-face. However, the steric hindrance of the tert-butyl groups can significantly influence the geometry of these interactions, often leading to displaced or offset π-π stacking arrangements. In some cases, the steric bulk may even prevent close π-π stacking altogether. nih.gov

The interplay of these various intermolecular forces dictates the final three-dimensional arrangement of the molecules in the crystal lattice. For example, in the crystal structures of some copper(I) complexes with 6,6'-dimethyl-2,2'-bipyridyl, a related ligand, heterochiral parallel displaced π–π interactions are observed between the pyridine (B92270) rings of adjacent molecules. nih.gov The presence of anions and solvent molecules can also introduce additional hydrogen bonding interactions, further influencing the extended structure. nih.gov

| Interaction Type | Description | Typical Distance (Å) |

| C-H···π | Interaction between a C-H bond and a π-system. | 2.5 - 3.5 |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | 3.3 - 3.8 |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a highly electronegative atom. | 2.6 - 3.1 |

This table provides typical distance ranges for common intermolecular interactions.

Engineering of Functional Materials with Tunable Properties

The unique structural characteristics of 6,6'-di-tert-butyl-2,2'-bipyridine make it a valuable component in the engineering of functional materials with properties that can be finely tuned. By strategically incorporating this ligand into larger molecular or supramolecular systems, researchers can influence the electronic, optical, and catalytic properties of the resulting materials.

The electronic properties of materials containing dtbpy can also be tuned. The introduction of electron-donating or electron-withdrawing groups onto the bipyridine backbone can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the material's absorption and emission properties.

Computational and Theoretical Studies on 6,6 Di Tert Butyl 2,2 Bipyridine and Its Complexes

Density Functional Theory (DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure of molecules containing 6,6'-di-tert-butyl-2,2'-bipyridine and its derivatives. By solving the Kohn-Sham equations, DFT provides a detailed description of electron distribution and orbital energies, which are fundamental to understanding the chemical behavior of these compounds.

Theoretical studies have successfully predicted the geometries and electronic properties of various complexes. For instance, in iron bipyridine-diimine complexes, DFT calculations, in conjunction with spectroscopic data, have been instrumental in elucidating the extensive redox non-innocence of the ligand framework. acs.org These studies have shown that the bipyridine-diimine ligand can exist in multiple oxidation states, from neutral to a trianion, playing a cooperative role with the metal center in electron transfer processes. acs.org

Furthermore, DFT has been employed to investigate the electronic structures of iridium(III) complexes with related phenyl-bipyridine ligands for applications in organic light-emitting diodes (OLEDs). nih.gov These calculations have provided insights into the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the photophysical properties of these materials. nih.gov The calculated electronic structures have shown good agreement with experimental observations, validating the predictive power of DFT in this area. nih.gov

The table below summarizes key computed properties for 6,6'-di-tert-butyl-2,2'-bipyridine, providing a foundation for understanding its electronic characteristics.

| Property | Value | Method |

| Molecular Formula | C₁₈H₂₄N₂ | PubChem |

| Molecular Weight | 268.4 g/mol | PubChem 2.1 |

| XLogP3 | 4.9 | XLogP3 3.0 |

| Exact Mass | 268.193948774 Da | PubChem 2.1 |

| Table 1: Computed properties of 6,6'-di-tert-butyl-2,2'-bipyridine. Data sourced from PubChem. nih.gov |

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling plays a pivotal role in elucidating the intricate reaction mechanisms and energy landscapes of processes involving 6,6'-di-tert-butyl-2,2'-bipyridine complexes. These theoretical approaches allow for the exploration of reaction pathways, the identification of transition states, and the calculation of activation barriers, which are often difficult to determine experimentally. rsc.orgnih.gov

Moreover, computational modeling has been applied to understand the reactivity of dihydropyridinate complexes. DFT calculations have been used to explore the kinetic and thermodynamic distribution of isomers, confirming the influence of steric factors on product formation. nih.gov These studies highlight the ability of computational methods to rationalize and predict the outcomes of chemical reactions. nih.gov The combination of quantum mechanical and molecular mechanical (QM/MM) approaches further extends the capability of modeling complex enzymatic reactions, providing detailed insights into reaction mechanisms and the specific catalytic effects of enzyme residues. researchgate.net

In-silico Prediction of Spectroscopic Signatures

The in-silico prediction of spectroscopic signatures is a valuable tool for characterizing new compounds and for interpreting experimental data. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to simulate various types of spectra, including UV-Vis and emission spectra. nih.govnih.gov

For iridium(III) complexes containing phenyl-bipyridine ligands, TD-DFT calculations have been successfully used to reproduce experimental emission bands and to understand the nature of the electronic transitions involved. nih.gov These calculations can predict the wavelengths of maximum absorption and emission, as well as the phosphorescent properties of the complexes, which is crucial for their application in OLEDs. nih.gov

Similarly, the photophysical properties of platinum complexes supported by 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) have been investigated using DFT and TD-DFT. nih.gov These studies have shown that the observed absorption and emission properties are dominated by mixed metal-ligand-to-ligand charge transfer (MLL'CT) transitions. nih.gov The computational results have supported the experimental findings and have been used to predict the properties of related, yet unsynthesized, complexes. nih.gov The ability to predict spectroscopic properties in silico accelerates the discovery and design of new functional materials. nih.govnih.gov

Ligand Field and Molecular Orbital Analysis in Sterically Hindered Systems

Ligand field theory (LFT) and molecular orbital (MO) analysis provide a framework for understanding the electronic structure and bonding in coordination complexes. wikipedia.org In systems containing the sterically hindered 6,6'-di-tert-butyl-2,2'-bipyridine ligand, these analyses are particularly important for rationalizing the effects of steric strain on the properties of the complex.

The bulky tert-butyl groups at the 6 and 6' positions of the bipyridine ring can enforce a non-planar geometry on the ligand when coordinated to a metal center. This distortion can have a significant impact on the overlap between the metal d-orbitals and the ligand π-orbitals, thereby influencing the ligand field splitting and the energies of the molecular orbitals. acs.org

MO analysis of complexes with sterically hindered bipyridine ligands reveals how the steric clash can affect the energy levels of the frontier orbitals. For example, in ruthenium(II) complexes with methylated bipyridine ligands, the steric hindrance leads to an elongation of the Ru-N bonds, which in turn reduces the ligand field strength and lowers the energy of the metal-centered (MC) excited states. acs.org This can have profound effects on the photophysical properties of the complex, such as promoting rapid relaxation from the metal-to-ligand charge-transfer (MLCT) state to the MC state. acs.org

Furthermore, the steric hindrance can influence the nature of the HOMO and LUMO. In some cases, the steric strain can lead to a localization of the frontier orbitals on different parts of the molecule, which can impact the charge transfer characteristics and reactivity of the complex. The interplay between steric effects and electronic structure is a key area of investigation in the study of complexes with 6,6'-di-tert-butyl-2,2'-bipyridine and related ligands. nih.gov

Future Perspectives and Emerging Research Directions

Integration of 6,6'-dtbbpy Ligands in Heterogeneous Catalysis

A significant frontier in catalysis is the "heterogenization" of highly efficient homogeneous catalysts. This process involves immobilizing a catalyst onto a solid support, which combines the high selectivity and activity of a molecular catalyst with the practical advantages of a heterogeneous system, such as enhanced stability and ease of separation and recycling.

Future research will likely focus on grafting metal complexes of 6,6'-dtbbpy onto various solid supports. The bulky tert-butyl groups are expected to play a crucial role in preventing leaching and deactivation of the catalytic centers. Porous materials are particularly promising scaffolds for this purpose. For instance, a strategy similar to the immobilization of tris(2,2′-bipyridine)ruthenium complexes on periodic mesoporous organosilica (BPy-PMO) could be adapted for 6,6'-dtbbpy. researchgate.net In such a system, the 6,6'-dtbbpy complex would be covalently anchored within the pores of the material, creating site-isolated, robust, and recyclable photocatalysts for applications like water oxidation. researchgate.net

| Support Material | Potential Advantage for 6,6'-dtbbpy Complexes | Emerging Application |

|---|---|---|

| Periodic Mesoporous Organosilica (PMO) | High surface area, tunable pore size, and covalent anchoring of the ligand into the framework. researchgate.net | Heterogeneous photocatalysis (e.g., water splitting, CO₂ reduction). researchgate.net |

| Zeolites | Shape-selective catalysis due to defined microporous channels; thermal stability. rsc.org | Fine chemical synthesis, selective hydrocarbon transformations. rsc.org |

| Graphene/Carbon Nanotubes | Excellent electrical conductivity and mechanical strength. | Electrocatalysis (e.g., for fuel cells or sensors). |

| Polymers (e.g., Polystyrene) | Ease of functionalization and cost-effectiveness. | Recyclable catalysts for organic synthesis. |

Synthesis of Multifunctional Derivatives for Synergistic Applications

The next generation of molecular devices will rely on the integration of multiple functions within a single molecule. The 6,6'-dtbbpy scaffold is an ideal platform for the development of such multifunctional systems. By chemically modifying the bipyridine core or the tert-butyl groups, researchers can introduce new functionalities that work in synergy with the metal-binding site.

A key research direction is the synthesis of derivatives where the 6,6'-dtbbpy unit is appended with photoactive or electroactive groups. For example, attaching a photosensitizer could lead to a single-molecule photocatalyst where light harvesting and catalytic conversion occur in close proximity, enhancing efficiency. Similarly, incorporating redox-active moieties like ferrocene (B1249389) could create systems with tunable electronic properties for electrocatalysis or molecular electronics. researchgate.net

Recent studies on related bipyridine ligands have demonstrated that even subtle modifications, such as adding or changing substituents at the 6 and 6' positions, can lead to major differences in the catalytic performance of their nickel complexes in cross-electrophile coupling reactions. nih.govfigshare.com For instance, the steric bulk of these substituents has been shown to stabilize specific metal oxidation states (e.g., Ni(I)) and influence the kinetics of radical capture, thereby controlling the catalytic outcome. nih.govfigshare.com This highlights a powerful strategy: the rational design of 6,6'-dtbbpy derivatives to fine-tune catalytic activity and selectivity for specific chemical transformations.

| Appended Functional Group | Purpose of Functional Group | Potential Synergistic Application |

|---|---|---|

| Chromophore (e.g., Porphyrin, Bodipy) | Light harvesting. | Single-molecule photocatalysis. |

| Redox-active unit (e.g., Ferrocene) | Electron storage/transfer. researchgate.net | Electrocatalysis, molecular switches. |

| Biomolecule (e.g., Peptide, DNA aptamer) | Biological targeting and recognition. | Targeted metallodrugs or biosensors. |

| Luminescent Reporter | Optical sensing. rsc.orgnih.gov | Analyte-selective chemosensors. |

Application of Advanced In-Situ Spectroscopic Techniques for Mechanistic Insights

A deeper understanding of reaction mechanisms is essential for the rational design of better catalysts. While 6,6'-dtbbpy complexes are known to influence reaction outcomes, the precise molecular-level details are often inferred from end-product analysis. Future research will increasingly employ advanced in-situ spectroscopic techniques to observe and characterize transient intermediates and active species during a catalytic cycle.

Techniques such as in-situ X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), are exceptionally powerful. They can provide real-time information on the oxidation state and coordination environment of the metal center. For example, such methods have been used to trap and characterize highly reactive Ru(V)=O intermediates in water oxidation catalysts based on the related 2,2'-bipyridine-6,6'-dicarboxylate ligand, providing direct evidence for the reaction mechanism. acs.org Similarly, combining in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and XANES has been shown to promote understanding of the redox cycle of copper ions in catalysts for NOx reduction. rsc.org

Applying these techniques to reactions catalyzed by 6,6'-dtbbpy complexes will allow researchers to directly observe how the ligand's steric bulk stabilizes or destabilizes specific intermediates, influences substrate binding, and affects the kinetics of key elementary steps. This knowledge will be invaluable for optimizing existing catalytic systems and designing new ones with enhanced performance.

| In-Situ Technique | Information Provided | Application to 6,6'-dtbbpy Systems |

|---|---|---|

| X-ray Absorption Spectroscopy (XAS/XANES) | Metal oxidation state and coordination geometry. acs.org | Tracking the electronic state of the metal center through the catalytic cycle. acs.org |

| Infrared/Raman Spectroscopy | Vibrational modes of bonds; identification of bound substrates or intermediates. rsc.org | Observing substrate activation and the formation/decay of intermediate species. |

| Electron Paramagnetic Resonance (EPR) | Information on paramagnetic species (e.g., unusual oxidation states, radical intermediates). | Characterizing key paramagnetic intermediates stabilized by the 6,6'-dtbbpy ligand. |

| UV-Visible Spectroscopy | Electronic transitions, kinetics of spectral changes. | Monitoring reaction kinetics and identifying electronic changes in the catalyst. |

Exploration in Quantum Information Science and Advanced Sensing

Perhaps the most ambitious future direction for 6,6'-dtbbpy lies at the intersection of chemistry and quantum physics. The development of quantum computers and highly sensitive sensors relies on the ability to control matter at the single-molecule level.

Quantum Information Science (QIS): Quantum computing utilizes quantum-mechanical phenomena, such as superposition and entanglement, to process information. A key component is the "qubit," the basic unit of quantum information. Specially designed molecules can serve as qubits, where the electron spin state of a paramagnetic metal ion acts as the quantum bit. youtube.com The primary challenge is to protect these spin states from environmental noise, which causes decoherence and loss of quantum information.

This is where the unique properties of 6,6'-dtbbpy become highly relevant. The extreme steric bulk of the ligand can create a protective "pocket" around a metal ion, effectively isolating its electron spin from external disturbances. Future research could focus on synthesizing paramagnetic complexes of 6,6'-dtbbpy (e.g., with Cu(II) or V(IV)) and studying their spin coherence times using advanced EPR techniques. The goal is to create molecular qubits with long coherence times, a critical requirement for performing quantum operations. youtube.com This aligns with broader efforts to build programmable quantum simulators and develop new quantum algorithms for complex chemical problems. nih.govaps.org

Advanced Sensing: The principles of molecular design that are beneficial for QIS also apply to advanced sensing. The photophysical properties of metal complexes, such as their luminescence, are often highly sensitive to their local environment. rsc.orgnih.gov By incorporating a 6,6'-dtbbpy ligand, it is possible to create a specific binding cavity around a luminescent metal center (e.g., Pt(II) or Ir(III)). The binding of a target analyte within this cavity would perturb the electronic structure of the complex, leading to a detectable change in its light emission (e.g., a change in color or intensity). The steric hindrance of the tert-butyl groups could enforce high selectivity, allowing the sensor to detect only specific molecules. This could lead to the development of highly sensitive and selective optical sensors for environmental monitoring or medical diagnostics.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 6,6'-Di-tert-Butyl-2,2'-bipyridine, and how do steric effects influence the reaction efficiency?

- Methodological Answer : The synthesis often involves Suzuki-Miyaura cross-coupling reactions. For example, 6,6′-dibromo-2,2′-bipyridine can react with tert-butyl boronic acid under palladium catalysis to introduce bulky substituents. Steric hindrance from tert-butyl groups necessitates optimized conditions (e.g., elevated temperatures, excess boronic acid, and ligands like Pd(PPh₃)₄) to achieve reasonable yields . Challenges include regioselectivity control and purification due to steric crowding, which may require column chromatography or recrystallization .

Q. How is 6,6'-Di-tert-Butyl-2,2'-bipyridine characterized structurally, and what tools are critical for confirming its geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and steric parameters. Software suites like SHELX (SHELXL/SHELXS) are widely used for refining crystallographic data . Complementary techniques include NMR (¹H/¹³C) to confirm substitution patterns and mass spectrometry (ESI-MS) for molecular weight validation. For sterically crowded derivatives, dynamic NMR may resolve hindered rotational conformers .

Q. What are the primary applications of 6,6'-Di-tert-Butyl-2,2'-bipyridine in coordination chemistry?

- Methodological Answer : This ligand forms stable complexes with transition metals (e.g., Ru, Ir, Cu) due to its electron-donating tert-butyl groups and rigid bipyridine backbone. Applications include:

- Photocatalysis : Ru(II) complexes for solar energy conversion (e.g., dye-sensitized solar cells) .

- Electrocatalysis : Facilitating CO₂ reduction or water splitting via tailored metal-ligand redox couples .

- Supramolecular chemistry : Directing metal centers into macrocyclic cavities for rotaxane synthesis .

Advanced Research Questions

Q. How do steric and electronic modifications at the 6,6' positions impact catalytic performance in cross-coupling reactions?

- Methodological Answer : Substituents like tert-butyl groups enhance steric protection of metal centers, reducing deactivation pathways (e.g., dimerization) while modulating electron density. For example, Ni-catalyzed decarboxylative cross-coupling using 6,6'-Di-tert-Butyl-2,2'-bipyridine as a ligand improves yields by stabilizing low-oxidation-state intermediates. Comparative studies with 4,4'-substituted analogs reveal distinct regioselectivity profiles due to steric steering effects .

Q. What challenges arise in crystallizing 6,6'-Di-tert-Butyl-2,2'-bipyridine metal complexes, and how are they addressed?

- Methodological Answer : Steric bulk often leads to disordered crystal packing or solvent inclusion. Strategies include:

- Slow diffusion methods : Layering hexane into dichloromethane/acetone solutions to promote ordered nucleation.

- Cryocrystallography : Data collection at 100 K to mitigate thermal motion artifacts.

- Twinned data refinement : Using SHELXL to model overlapping lattices in cases of pseudo-symmetry .

Q. How can computational methods complement experimental data in predicting ligand-metal binding affinities?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/def2-TZVP) model metal-ligand interactions, predicting bond dissociation energies and redox potentials. For 6,6'-Di-tert-Butyl-2,2'-bipyridine, computational studies highlight the tert-butyl groups' role in stabilizing metal centers through inductive effects and steric shielding, aligning with cyclic voltammetry data showing shifted redox peaks .